molecular formula C10H17NO6 B13840769 N-Boc-L-glutamic Acid-D5

N-Boc-L-glutamic Acid-D5

Cat. No.: B13840769
M. Wt: 252.28 g/mol
InChI Key: AQTUACKQXJNHFQ-KKIITIRNSA-N
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Description

N-Boc-L-glutamic Acid-D5 is a deuterated derivative of N-Boc-L-glutamic acid, where five hydrogen atoms are replaced by deuterium. This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of deuterium atoms can provide unique properties, such as increased stability and altered reaction kinetics, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-glutamic Acid-D5 typically involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through specific deuteration reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to achieve selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-glutamic Acid-D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Boc-L-glutamic Acid-D5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-L-glutamic Acid-D5 involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other positions. The deuterium atoms can influence reaction kinetics and stability, making the compound useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-glutamic acid: The non-deuterated version of N-Boc-L-glutamic Acid-D5.

    N-Boc-L-glutamic acid 5-benzyl ester: Another derivative with a benzyl ester group.

    N-Boc-L-glutamic acid 1-tert-butyl ester: A similar compound with a tert-butyl ester group .

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and altered reaction kinetics. This makes it particularly valuable in studies requiring precise control over reaction conditions and in applications where stability is crucial.

Properties

Molecular Formula

C10H17NO6

Molecular Weight

252.28 g/mol

IUPAC Name

2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/i4D2,5D2,6D

InChI Key

AQTUACKQXJNHFQ-KKIITIRNSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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